(S)-丁基 2-氨基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

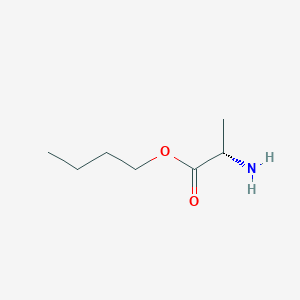

(S)-Butyl 2-aminopropanoate is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmaceuticals and as a building block in organic synthesis. While the specific compound (S)-Butyl 2-aminopropanoate is not directly mentioned in the provided papers, they do discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of (S)-Butyl 2-aminopropanoate.

Synthesis Analysis

The synthesis of related compounds, such as (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate, involves multi-step processes starting from natural amino acids . Similarly, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from protected L-amino acids is described, which suggests that protected amino acid precursors can be used for the synthesis of (S)-Butyl 2-aminopropanoate as well . The stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-L-lyxo-pentanoate, another related compound, involves the use of diastereoselective reactions, indicating that such methods could be applicable for synthesizing (S)-Butyl 2-aminopropanoate with high enantiomeric purity .

Molecular Structure Analysis

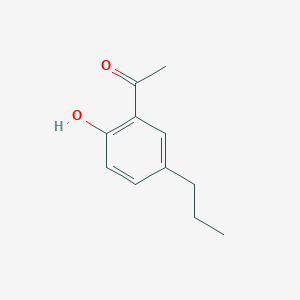

The molecular structure of (S)-Butyl 2-aminopropanoate would consist of a butyl group attached to a chiral carbon that bears an amino group and a carboxylate group. The stereochemistry of this compound is important for its biological activity. The papers discuss the importance of stereochemistry in related compounds, such as the distinct conformational preferences exhibited by (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline .

Chemical Reactions Analysis

The chemical reactions involving (S)-Butyl 2-aminopropanoate would likely include its participation in peptide bond formation due to the presence of the amino group. The papers provided discuss the incorporation of similar amino acid derivatives into peptides , which suggests that (S)-Butyl 2-aminopropanoate could also be used in peptide synthesis. Additionally, the presence of the carboxylate group allows for further functionalization and reactions typical of carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-Butyl 2-aminopropanoate are not directly discussed in the provided papers, we can infer that it would exhibit properties typical of amino acid derivatives. This includes a certain degree of solubility in polar solvents, the ability to form hydrogen bonds due to the amino group, and the potential to exist in zwitterionic form at certain pH levels. The papers also highlight the use of related compounds in sensitive applications such as 19F NMR, suggesting that (S)-Butyl 2-aminopropanoate could potentially be used in similar applications .

科学研究应用

对映选择性合成:该化合物用于对映选择性合成 β-氨基酸衍生物,这对于药物和生物活性化合物的开发非常重要。例如,Arvanitis 等人 (1998) 使用叔丁基溴乙酸酯展示了 3-氨基丙酸衍生物的合成 (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998)。

不对称合成:它在不对称合成过程中起着至关重要的作用。Bull 等人 (2002) 在不对称合成中使用了叔丁基 3-(吡啶基)-丙-2-烯酸酯,突出了该化合物在创建手性分子中的重要性 (Bull, Davies, Fox, Gianotti, Kelly, Pierres, Savory, & Smith, 2002)。

放射性示踪剂前体:Liu 等人 (2017) 描述了用于正电子发射断层扫描 (PET) 成像的前体的合成,展示了其在医学影像和诊断中的应用 (Liu, Tang, Nie, Jiang, & Tang, 2017)。

肽的构象研究:Tressler 和 Zondlo (2014) 合成了该化合物的变体,用于探测肽的构象方面,这对于理解蛋白质结构和功能至关重要 (Tressler & Zondlo, 2014)。

催化和聚合:它在催化和聚合领域有应用,正如 Guillaneuf 等人 (2010) 所展示的那样,他们探讨了其在光聚合过程中的作用 (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010)。

非天然氨基酸的合成:Constantinou-Kokotou 等人 (2001) 利用叔丁基 (2S)-2-[双-(叔丁氧羰基)氨基]-5-氧代戊酸酯(一种相关化合物)合成非天然 α-氨基酸,突出了其在扩展氨基酸合成工具箱中的作用 (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001)。

属性

IUPAC Name |

butyl (2S)-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXSCQQRYCPLW-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549380 |

Source

|

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Butyl 2-aminopropanoate | |

CAS RN |

2885-02-1 |

Source

|

| Record name | Butyl L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)